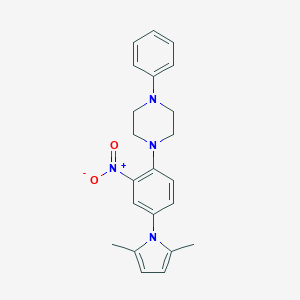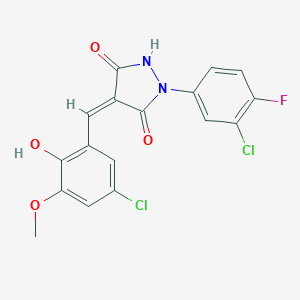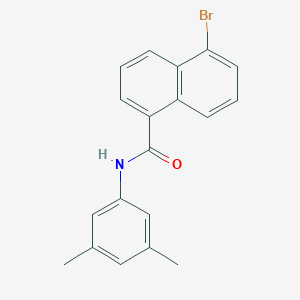
1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a nitrophenyl group, which is further substituted with a dimethylpyrrole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common method involves the initial formation of the 2,5-dimethylpyrrole ring, followed by its attachment to a nitrophenyl group. The final step involves the coupling of this intermediate with a phenylpiperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: Evaluated for antibacterial activity and enzyme inhibition.
Uniqueness
1-{4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl}-4-phenylpiperazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C22H24N4O2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1-[4-(2,5-dimethylpyrrol-1-yl)-2-nitrophenyl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H24N4O2/c1-17-8-9-18(2)25(17)20-10-11-21(22(16-20)26(27)28)24-14-12-23(13-15-24)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3 |
Clave InChI |
IUYOZJFUVHZLTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC=C(N1C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B326968.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-iodobenzamide](/img/structure/B326973.png)
![3-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B326975.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B326976.png)
![3-{[1-(3-Bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B326978.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B326979.png)
![5-chloro-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B326980.png)
![3-bromo-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B326981.png)
![2,5-dichloro-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B326983.png)
![N-[(4-iodo-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B326985.png)

![N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B326988.png)
![N-[(4-iodo-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B326990.png)
